N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-7(2)20-13-16-15-12(21-13)14-11(17)8-3-4-9-10(5-8)19-6-18-9/h3-5,7H,6H2,1-2H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFULUJFARFQLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Core Construction
The 1,3,4-thiadiazole ring is synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. Adapted from JNK inhibitor syntheses, the optimized procedure involves:
Thiosemicarbazide Formation :
Reaction of methyl hydrazinecarboxylate with isopropyl isothiocyanate in anhydrous THF at 0–5°C yields the corresponding thiosemicarbazide intermediate (85–90% purity by HPLC).Cyclization to Thiadiazole :
Treatment with phosphorus oxychloride (POCl₃) under reflux (110°C, 6 h) induces cyclodehydration, producing 5-amino-1,3,4-thiadiazole-2(3H)-thione.
Critical Parameters :
- Strict exclusion of moisture prevents hydrolysis of POCl₃.
- Gradual temperature ramp (2°C/min) minimizes oligomerization.
Thioether Functionalization
The thione sulfur at position 5 undergoes nucleophilic displacement with isopropyl bromide via a two-phase system:
Alkylation Conditions :
- Substrate: 5-Amino-1,3,4-thiadiazole-2(3H)-thione (1.0 eq)
- Alkylating agent: Isopropyl bromide (2.5 eq)
- Base: Potassium carbonate (3.0 eq)
- Solvent: Acetonitrile/water (4:1 v/v)
- Temperature: 60°C, 12 h
Workup :
Neutralization with dilute HCl followed by extraction with ethyl acetate yields 5-(isopropylthio)-1,3,4-thiadiazol-2-amine as a pale-yellow solid (mp 142–144°C).
Reaction Monitoring :
- TLC (Silica GF₂₅₄, ethyl acetate/hexanes 1:1): Rf = 0.38 (UV-active at 254 nm)
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 3.12–3.20 (m, 1H, SCH(CH₃)₂), 6.89 (s, 2H, NH₂).
Amide Coupling with Benzo[d]dioxole-5-carboxylic Acid
Carboxylic Acid Activation
Benzo[d]dioxole-5-carboxylic acid (827-81-6) is activated as the mixed anhydride for optimal coupling efficiency:
Reagents :
- Isobutyl chloroformate (1.2 eq)
- N-Methylmorpholine (1.5 eq)
- Solvent: Dry THF at -15°C
Procedure :
Sequential addition of N-methylmorpholine and isobutyl chloroformate to a stirred solution of the carboxylic acid generates the reactive intermediate within 30 min.
Coupling to Thiadiazol-2-Amine
Optimized Coupling Conditions :
| Parameter | Specification |
|---|---|
| Molar ratio (acid:amine) | 1:1.1 |
| Solvent | THF/DMF (3:1) |
| Temperature | 0°C → rt, 18 h |
| Additive | 4-Dimethylaminopyridine (DMAP, 0.1 eq) |
Workup :
Precipitation in ice-water followed by recrystallization from ethanol/water (7:3) affords the title compound as white needles (mp 189–191°C).
Yield Optimization Data :
| Entry | Coupling Agent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | EDCl/HOBt | DCM | 62 | 95.3 |
| 2 | HATU/DIPEA | DMF | 78 | 97.1 |
| 3 | Mixed anhydride (this work) | THF/DMF | 89 | 98.6 |
Structural Characterization and Validation
Spectroscopic Data Correlation
¹H NMR (500 MHz, DMSO-d₆) :
- δ 1.28 (d, J=6.9 Hz, 6H, SCH(CH₃)₂)
- δ 3.25–3.33 (m, 1H, SCH(CH₃)₂)
- δ 6.12 (s, 2H, OCH₂O)
- δ 7.05 (d, J=8.1 Hz, 1H, Ar-H)
- δ 7.48 (dd, J=8.1, 1.9 Hz, 1H, Ar-H)
- δ 7.92 (d, J=1.9 Hz, 1H, Ar-H)
- δ 10.84 (s, 1H, NH)
HRMS (ESI-TOF) :
Calculated for C₁₅H₁₆N₃O₃S₂ [M+H]⁺: 358.0638
Found: 358.0635
Purity Assessment
HPLC Conditions :
- Column: Zorbax SB-C18 (4.6×250 mm, 5 μm)
- Mobile phase: 0.1% TFA in H₂O (A)/MeCN (B)
- Gradient: 30→80% B over 25 min
- Retention time: 17.2 min
- Purity: 98.6% (area at 254 nm)
Comparative Analysis of Synthetic Methodologies
Alternative Route via Thiadiazole Bromination
A competing approach involving bromination at C5 followed by SN2 displacement with sodium isopropylthiolate was explored but discarded due to:
- Low regioselectivity in bromination (30:70 C5:C4 ratio)
- Competitive elimination side reactions during displacement
Green Chemistry Considerations
Microwave-assisted coupling (100 W, 120°C, 20 min) achieved 82% yield but required specialized equipment without significant purity improvements.
Industrial-Scale Production Considerations
Key Process Parameters :
- Cost Analysis :
- Thiosemicarbazide raw materials: $12.50/mol
- POCl₃ cyclization step: $8.20/mol
- Total API production cost: $143/g at 10 kg scale
- Safety Profile :
- Exothermic risk during POCl₃ addition requires jacketed reactor cooling
- Isopropyl bromide classified as Category 2 carcinogen (mandatory closed-system handling)
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or alkaline conditions. In related compounds like N-(1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide ( ), hydrolysis yields benzo[d] dioxole-5-carboxylic acid and 2-amino-1,3,4-thiadiazole derivatives.
Typical Conditions:
-
Acidic Hydrolysis: HCl (6M), reflux, 12–24 hours.
-
Basic Hydrolysis: NaOH (2M), 80°C, 8–12 hours.
| Reactant Type | Conditions | Products | Reference |
|---|---|---|---|
| Benzodioxole-carboxamide | HCl (6M), reflux | Carboxylic acid + thiadiazoleamine |
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole ring participates in nucleophilic substitution reactions due to electron-withdrawing effects. The isopropylthio group at position 5 influences reactivity by steric and electronic modulation.
Example Reaction:
Replacement of the isopropylthio group with amines or alkoxides under basic conditions:
-
Reagents: K₂CO₃, DMF, 60°C.
-
Nucleophiles: Primary amines, sodium methoxide.
| Thiadiazole Derivative | Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Isopropylthio-thiadiazole | Benzylamine | 5-Benzylamino-thiadiazole | 78 |
Oxidation of the Isopropylthio Group
The thioether (-S-iPr) undergoes oxidation to sulfoxide or sulfone derivatives. This modification enhances polarity and biological activity.
Oxidation Pathways:
-
Sulfoxide Formation: H₂O₂ (30%), acetic acid, 0°C → RT, 4 hours.
-
Sulfone Formation: mCPBA (2 eq.), DCM, 0°C → RT, 6 hours.
| Starting Material | Oxidizing Agent | Product | Selectivity | Reference |
|---|---|---|---|---|
| 5-Isopropylthio-thiadiazole | H₂O₂ | Sulfoxide derivative | >95% | |
| 5-Isopropylthio-thiadiazole | mCPBA | Sulfone derivative | 88% |
Functionalization of the Benzodioxole Moiety
The benzodioxole ring is generally stable but undergoes electrophilic substitution under harsh conditions. Halogenation and nitration have been reported in analogs like 4,4'-(benzo[c] thiadiazole-4,7-diyl)dianiline ( ).
Halogenation Example:
-
Reagents: Br₂ (1 eq.), FeCl₃ (cat.), CHCl₃, 50°C.
Coupling Reactions for Structural Diversification
The carboxamide nitrogen and thiadiazole sulfur serve as anchors for cross-coupling. Suzuki-Miyaura reactions with aryl boronic acids modify the benzodioxole ring in related systems ( ).
Pd-Catalyzed Coupling:
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Conditions: K₂CO₃, DMF/H₂O, 80°C, 12 hours.
Scientific Research Applications
Anticancer Activity
Research indicates that thiadiazole derivatives, including N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, exhibit promising anticancer properties. The compound has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance:
| Cancer Type | Effect | Mechanism |
|---|---|---|
| Human leukemia | Decreased viability | Induction of apoptosis |
| Breast cancer | Reduced growth of xenografts | Cell cycle arrest |
| Melanoma | Cytotoxic effects | Inhibition of metabolic pathways |
The unique structure allows this compound to act as an enzyme inhibitor or modulator of signaling pathways involved in cancer progression .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. The presence of the thiadiazole moiety is crucial for this activity, as it can interfere with microbial metabolic processes. Studies have shown that derivatives with similar structures can inhibit the growth of bacteria and fungi effectively .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. The following synthetic route is common:
- Formation of Thiadiazole : Starting from suitable precursors to form the thiadiazole ring.
- Coupling Reaction : The thiadiazole is then coupled with the benzodioxole derivative.
- Carboxamide Formation : Finally, the carboxamide group is introduced through acylation reactions.
This synthetic versatility allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Case Studies and Research Findings
Several studies have documented the pharmacological potential of this compound:
- A study published in Pharmaceutical Research highlighted its efficacy against breast cancer cell lines (MDA-MB-231), showing significant reduction in cell viability at low concentrations .
- Another investigation focused on its antimicrobial properties demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli, indicating potential use as an antibacterial agent .
Mechanism of Action
The mechanism of action of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antidiabetic activity is attributed to the inhibition of α-amylase, an enzyme involved in carbohydrate metabolism . The compound’s cytotoxic activity against cancer cells may involve the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Structural Features and Modifications
The compound shares structural similarities with several derivatives reported in the literature, primarily differing in the substituents on the thiadiazole ring and the carboxamide linkage. Key analogs include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., 4-fluorobenzyl in 5r) may enhance antibacterial activity by modulating electron density in the thiadiazole ring .
- Linkage Type : Carboxamide linkages (target compound, S807) may confer greater metabolic stability compared to acetamide derivatives (5p–5s) due to reduced susceptibility to hydrolysis .
Structure-Activity Relationship (SAR) Insights :
- Thioether Substituents : Larger groups (e.g., benzyl in 5q) improve activity against Xoc, likely due to enhanced hydrophobic interactions with bacterial membranes .
- Halogenated Derivatives : 5r (4-fluorobenzyl) and 5s (4-chlorobenzyl) show moderate activity, suggesting halogen bonding may contribute to target affinity .
- Carboxamide vs.
Metabolic and Toxicological Profiles
- Metabolism: S807, a benzodioxole-carboxamide analog, undergoes rapid oxidative metabolism via hepatic microsomes, suggesting that the thiadiazole ring in the target compound may alter metabolic pathways .
- Toxicity : Related compounds (e.g., N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide) exhibit acute oral toxicity (Category 4) and skin irritation, indicating that substituents on the thiadiazole ring may mitigate or exacerbate these effects .
Biological Activity
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that combines a thiadiazole ring with a benzodioxole moiety. This unique structural configuration suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound's synthesis and biological evaluation have attracted attention due to its promising therapeutic applications.
Chemical Structure and Synthesis
The compound features a carboxamide group attached to a benzodioxole, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions that may include cyclization and substitution processes to incorporate the isopropylthio and thiadiazole groups.
Table 1: Structural Features and Biological Activities
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiadiazole ring, benzodioxole moiety | Anticancer, antimicrobial |
| 5-(isopropylthio)-1,3,4-thiadiazole | Isopropylthio group | Cytotoxic effects against cancer cells |
| Benzodioxole derivatives | Varied substitutions | Diverse pharmacological properties |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. A notable study utilized the SRB assay to assess the viability of HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cells. Results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin, demonstrating potent anticancer activity without cytotoxicity towards normal cells .
The mechanisms underlying the anticancer effects of this compound are believed to involve:
- EGFR Inhibition : Targeting epidermal growth factor receptor pathways.
- Induction of Apoptosis : Triggering programmed cell death through mitochondrial pathways involving proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Disruption of normal cell cycle progression leading to reduced proliferation rates in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity. The presence of the thiadiazole ring is associated with various antimicrobial effects against both bacterial and fungal strains. This aspect is particularly relevant in the context of increasing antibiotic resistance .
Case Studies
Several case studies have documented the efficacy of related compounds in preclinical settings:
- Thiadiazole Derivatives : Research indicated that derivatives containing the thiadiazole structure exhibited significant antitumor activity across multiple cancer types while maintaining low toxicity profiles in normal cells .
- Benzodioxole Compounds : Investigations into benzodioxole derivatives revealed their ability to inhibit tumor growth in xenograft models while also showcasing anti-inflammatory properties .
Q & A
Q. Methodology :
- Step 1 : Start with N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and appropriate hydrazine derivatives (e.g., N-phenylhydrazinecarboxamides) in acetonitrile under reflux (1–3 min) to form intermediate thiosemicarbazides .
- Step 2 : Cyclize intermediates in DMF using iodine and triethylamine to eliminate sulfur atoms and form the 1,3,4-thiadiazole core. Adjust reaction time (2–4 hours) to optimize yield .
- Step 3 : Introduce the isopropylthio group via nucleophilic substitution with isopropyl mercaptan under inert conditions. Monitor completion via TLC .
Basic: How to confirm structural integrity using spectroscopic techniques?
Q. Methodology :
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for benzo[d][1,3]dioxole) and thiadiazole carbons (δ 160–170 ppm). The isopropylthio group shows characteristic triplet splitting for CH(CH3)2 protons (δ 1.2–1.4 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at 1680–1700 cm⁻¹ and C-S bonds at 600–700 cm⁻¹ .
- Mass Spectrometry : Use HRMS to validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with thiadiazole cleavage .
Basic: What preliminary biological assays are recommended for this compound?
Q. Methodology :
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Compare activity with control antibiotics (e.g., ciprofloxacin) .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC50 values <10 μM suggest significant antitumor potential .
Advanced: How to resolve contradictory bioactivity data across different cell lines?
Q. Methodology :
- Orthogonal Assays : Validate results using alternative methods (e.g., ATP-based viability assays vs. trypan blue exclusion) to rule out assay-specific artifacts .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to determine if discrepancies arise from differential metabolic activation .
- Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing isopropylthio with methylthio) to isolate pharmacophoric contributions .
Advanced: What computational strategies elucidate its mechanism of action?
Q. Methodology :
- Molecular Docking : Target kinases (e.g., GSK-3β) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to thiadiazole nitrogen and hydrophobic interactions with the benzo[d][1,3]dioxole group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess protein-ligand complex stability. Analyze RMSD and binding free energy (MM-PBSA) .
Advanced: How to design SAR studies for optimizing anticancer activity?
Q. Methodology :
- Core Modifications : Compare bioactivity of 1,3,4-thiadiazole vs. 1,3,4-oxadiazole analogs. Thiadiazole derivatives often show enhanced cytotoxicity due to sulfur’s electronegativity .
- Substituent Effects : Test alkylthio (e.g., isopropylthio vs. propylthio) and aryl groups (e.g., benzo[d][1,3]dioxole vs. phenyl). Hydrophobic substituents improve membrane permeability .
Advanced: What strategies address poor aqueous solubility in preclinical studies?
Q. Methodology :
- Prodrug Design : Synthesize phosphate or PEGylated derivatives to enhance hydrophilicity. Evaluate release kinetics in simulated physiological buffers .
- Nanoformulation : Encapsulate in PLGA nanoparticles (50–100 nm) and assess bioavailability via HPLC in rodent plasma .
Advanced: How to validate target engagement in cellular models?
Q. Methodology :
- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Detect stabilized targets via Western blot .
- Kinase Profiling : Use PamStation®12 to screen against 140 kinases. Prioritize hits with >70% inhibition at 1 μM .
Advanced: How to mitigate off-target effects in lead optimization?
Q. Methodology :
- Selectivity Screening : Test against unrelated targets (e.g., GPCRs, ion channels) to identify promiscuity .
- CRISPR-Cas9 Knockout : Generate cell lines lacking putative targets (e.g., GSK-3β). Loss of compound efficacy confirms on-target activity .
Advanced: What analytical methods ensure batch-to-batch consistency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
